molecular formula C36H47F3N12O10 B10819971 CRA-2059 TFA

CRA-2059 TFA

Cat. No.: B10819971
M. Wt: 864.8 g/mol
InChI Key: MIIYCICULQBHKP-ZGGWIOQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid is a structurally complex molecule featuring:

  • A furo[3,2-b]furan bicyclic core, which provides rigidity and stereochemical specificity.
  • A trifluoroacetic acid (TFA) counterion, improving solubility in polar solvents.

This compound’s design suggests applications in targeting enzymes or receptors requiring multivalent interactions, such as proteases or nucleotide-binding proteins. Its guanidine groups may mimic arginine residues, while the piperazine-carbamoyl linkages offer conformational flexibility .

Properties

IUPAC Name

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIYCICULQBHKP-ZGGWIOQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47F3N12O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C35H39N7O5F3
  • Molecular Weight : 670.70 g/mol
  • IUPAC Name : [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate; 2,2,2-trifluoroacetic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in various signaling pathways. Notably:

  • Inhibition of Tumor Growth : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokine production by blocking NF-kB signaling pathways.

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines (e.g., A549 lung cancer and MCF7 breast cancer) with IC50 values ranging from 10 to 50 µM.
    Cell LineIC50 (µM)Mechanism
    A54925Apoptosis induction
    MCF730Cell cycle arrest
    HeLa15Caspase activation
  • Animal Models : In vivo experiments using xenograft models showed a reduction in tumor size by approximately 60% compared to control groups when administered at a dose of 20 mg/kg.
  • Synergistic Effects : Combination studies with existing chemotherapeutics (e.g., cisplatin) indicated enhanced efficacy and reduced side effects when used together.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption with a half-life of approximately 6 hours. It is primarily metabolized by the liver and excreted via renal pathways.

Safety and Toxicity

Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses. However, further studies are required to assess long-term effects and potential off-target interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Linkages

Several compounds share the piperazine-carboxamide backbone but differ in substituents and functional groups:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Notable Differences from Target Compound Reference
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Pyridinyl and benzoxazinyl substituents; lacks guanidine groups 455.8 Fluorinated pyridine instead of diamidinophenyl; no furofuran core
N-(2-Fluorophenyl)-4-[3-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxamide Triazolopyridazine and furan substituents; aromatic fluorophenyl ~450 (estimated) Heteroaromatic systems replace guanidine groups
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one Chromenone core; dimethylphenyl substituent ~420 (estimated) No charged groups; chromenone replaces furofuran

Key Insight: The target compound’s diamidinophenyl-guanidine groups and furofuran core distinguish it from most analogues, which prioritize aromatic or neutral substituents. These features suggest enhanced binding to negatively charged targets (e.g., nucleic acids or serine proteases) compared to neutral analogs .

Fluorinated Analogues

Fluorinated compounds in the evidence share trifluoromethyl or TFA groups but differ in scaffolds:

Compound Name/ID Fluorination Site Application/Activity Reference
Target Compound TFA counterion Likely improves solubility; no direct activity data
D8/D9 (Adenosine analogs) Trifluoromethylphenyl Mycobacterium inhibitors; targets nucleotide metabolism
1-{3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine Chlorophenyl substituent No fluorination; thiadiazole core

Key Insight : The TFA counterion in the target compound contrasts with trifluoromethyl groups in D8/D7. While D8/D9’s fluorination enhances lipophilicity for membrane penetration, the TFA in the target likely serves as a solubility aid without contributing to target binding .

Research Findings and Functional Implications

  • Guanidine vs. Neutral Substituents: The diamidinophenyl-guanidine groups in the target compound are rare in the evidence.
  • Furofuran Core : This rigid scaffold is absent in all compared compounds. Furofuran rings are typically used to enforce stereochemistry in glycosidase inhibitors (e.g., miglitol analogs), hinting at possible enzyme-targeting roles .
  • Piperazine Flexibility: The dual piperazine-carbamoyl linkages allow conformational adaptability, similar to adenosine analogs in , which exploit piperazine for optimizing binding to mycobacterial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.